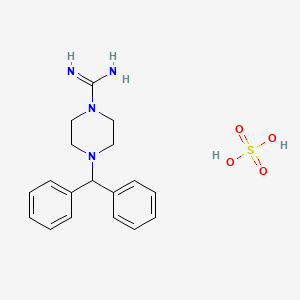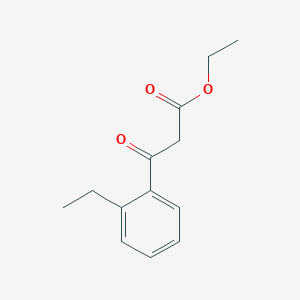
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Overview
Description
“4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole” is a heterocyclic compound . It is a valuable intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of “this compound” involves alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also participates in the synthesis of disubstituted pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringIC1=CN(C)N=C1C(F)(F)F . The InChI key is XRUHSOXIZMYOHX-UHFFFAOYSA-N . Chemical Reactions Analysis
“this compound” undergoes a cascade reaction between enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 261.97 . The empirical formula isC4H2F3IN2 .
Scientific Research Applications
Synthesis and Characterization
The synthesis and NMR study of N1-substituted 3,5-dimethoxy-4-halogeno-1H-pyrazoles, including derivatives similar to 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole, have been reported. These compounds are characterized by their unique NMR spectral properties, indicating the influence of the iodo and trifluoromethyl groups on the chemical shifts within the pyrazole nucleus. Such detailed spectroscopic analysis aids in the structural elucidation of these compounds and their derivatives (Holzer & Gruber, 1995).
Building Blocks in Organic Synthesis
This compound serves as a crucial intermediate in the preparation of various iodinated pyrazole derivatives, which are valuable building blocks in organic synthesis. These compounds have found widespread use in CropScience and oncology research, highlighting the compound's versatility in accessing new chemical entities featuring the pyrazole nucleus. The preparation of such derivatives opens new avenues for the development of novel therapeutic agents and agrochemical products (Guillou et al., 2011).
Photophysical Properties for Material Science
Research into the photophysical properties of Pt(II) complexes bearing pyrazolate chelates, which could be synthesized using similar pyrazole derivatives, demonstrates their potential in material science, particularly in the development of mechanoluminescent and efficient white organic light-emitting diodes (OLEDs). Such compounds exhibit distinctive packing arrangements and luminescence properties, making them suitable for application in lighting and display technologies. This application underscores the significance of this compound derivatives in advancing the design and fabrication of high-performance optoelectronic devices (Huang et al., 2013).
Antimicrobial Agents
The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives, potentially accessible through intermediates like this compound, have been explored for their antimicrobial properties. Such studies highlight the compound's role in generating novel structural frameworks with broad-spectrum antimicrobial activities, which are critical in addressing the growing concern of drug-resistant bacterial and fungal infections. The exploration of these derivatives showcases the compound's contribution to the discovery of new therapeutic agents in the fight against infectious diseases (Bhat et al., 2016).
Safety and Hazards
“4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole” is classified as Acute Tox. 3 Oral according to the GHS06 Signal Word Danger . Hazard statements include H301 and precautionary statements include P301 + P310 . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
properties
IUPAC Name |
4-iodo-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3IN2/c1-11-2-3(9)4(10-11)5(6,7)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDJDRAUUFYKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



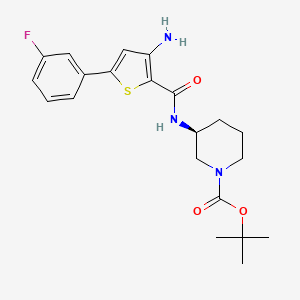




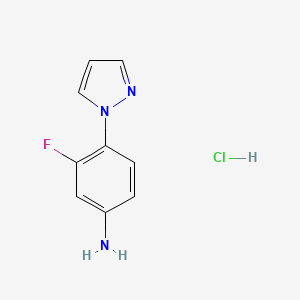

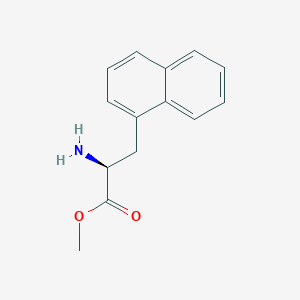

![4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3089470.png)
![2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-](/img/structure/B3089471.png)

